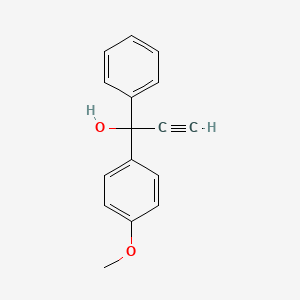
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a boronic acid derivative with the molecular formula C17H26BFO2. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a trans-4-pentylcyclohexyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a series of reactions to introduce the boronic acid group.
Introduction of the Trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group to the fluoro-substituted phenyl ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of palladium catalysts in the coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the fluoro-substituted phenyl ring.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenylboronic acids.
科学的研究の応用
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has several scientific research applications, including:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in medicinal chemistry.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and trans-4-pentylcyclohexyl groups.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the trans-4-pentylcyclohexyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluoro and phenyl groups.
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both the fluoro-substituted phenyl ring and the trans-4-pentylcyclohexyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
163006-96-0 |
|---|---|
分子式 |
C17H26BFO2 |
分子量 |
292.1965432 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


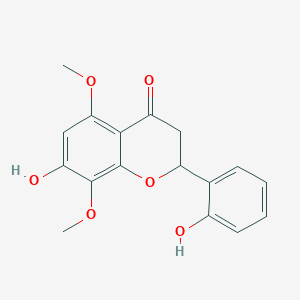
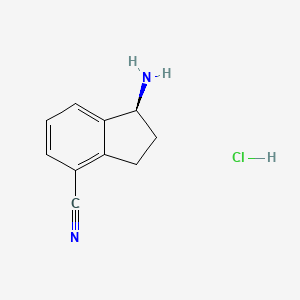


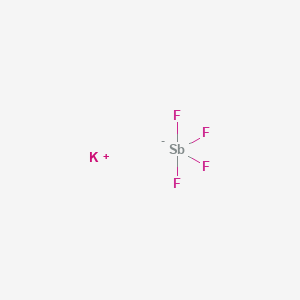
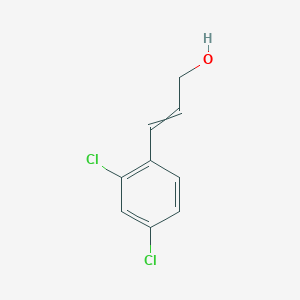
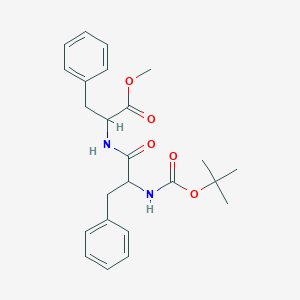
![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)
